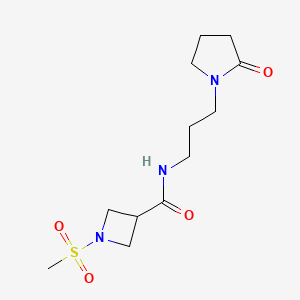
1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H21N3O4S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide , often referred to as compound A , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by an azetidine ring, a methylsulfonyl group, and a pyrrolidinone moiety. Its molecular formula is C12H22N2O3S, and it exhibits properties that suggest potential interactions with various biological targets.
The biological activity of compound A is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The following mechanisms have been proposed:
- Enzyme Inhibition : Compound A may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. For example, it has been suggested that it can inhibit topoisomerase I, which plays a critical role in DNA replication and transcription .
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways that regulate cell growth and differentiation.
Biological Activity Overview
The biological activity of compound A can be summarized in the following table:
Case Studies
Several studies have explored the biological activity of compound A and similar derivatives:
- Anticancer Activity : In a study evaluating a library of compounds including derivatives of 2-oxopyrrolidinone, several candidates exhibited significant cytotoxicity against human tumor cell lines. Compound A's structural similarity suggests it may share these properties .
- Mechanistic Studies : Research involving molecular docking studies has indicated that compounds with similar structures can effectively bind to topoisomerase I, leading to inhibition of its catalytic activity. This mechanism is crucial for the development of new anticancer agents targeting DNA replication processes .
- Pharmacological Profiling : In vitro studies have shown that compounds related to compound A can modulate various pharmacokinetic parameters, enhancing their bioavailability and therapeutic efficacy. These modifications are essential for optimizing drug design .
Aplicaciones Científicas De Investigación
Overview
1-(methylsulfonyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Its unique structural characteristics lend it properties that may be beneficial in treating conditions such as anxiety, depression, and other neurological disorders.
Neurological Disorders
Research indicates that compounds similar to this compound exhibit anxiolytic and antidepressant activities. For instance, studies have shown that derivatives with pyrrolidinone structures can significantly reduce anxiety-like behavior in animal models, demonstrating their potential as therapeutic agents for anxiety disorders .
Antitumor Activity
Preliminary investigations into similar compounds have indicated potential antitumor effects. Compounds that inhibit the spindle assembly checkpoint have been identified as having significant antiproliferative activity against various cancer cell lines. This suggests that this compound may also possess similar properties, warranting further research into its efficacy against cancer cells .
Case Studies
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(18,19)15-8-10(9-15)12(17)13-5-3-7-14-6-2-4-11(14)16/h10H,2-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCNZICFZQHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













